molecular formula C11H15NO B1588031 (1-Benzylazetidin-3-yl)methanol CAS No. 99025-94-2

(1-Benzylazetidin-3-yl)methanol

Cat. No. B1588031
CAS RN: 99025-94-2
M. Wt: 177.24 g/mol
InChI Key: ZDTSHVGCSDAFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Benzylazetidin-3-yl)methanol” is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 .


Synthesis Analysis

There are several methods for synthesizing “(1-Benzylazetidin-3-yl)methanol”. One method involves the use of hydrogen in methanol for 24 hours . Another method involves the oxidation of N-benzyl-3-hydroxymethyl azetidine with in situ nickel peroxide . A third method involves the use of lithium aluminium hydride in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of “(1-Benzylazetidin-3-yl)methanol” consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“(1-Benzylazetidin-3-yl)methanol” is a clear, viscous oil . Its boiling point and other physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Catalysis in Huisgen 1,3-dipolar Cycloadditions

  • A study by Ozcubukcu et al. (2009) explored a new ligand, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, formed via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This complex exhibited excellent catalytic properties for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings and short reaction times, even at room temperature. This makes it an outstanding catalyst for such chemical reactions (Ozcubukcu et al., 2009).

Enantiodiscrimination in α-Racemic Carboxylic Acids

  • Malinowska et al. (2020) investigated the use of enantiopure aziridin-2-yl methanols as sensors for enantiodiscrimination of α-racemic carboxylic acids. These compounds showed effectiveness in differentiating between enantiomers in substances with tertiary or quaternary stereogenic centers (Malinowska et al., 2020).

Corrosion Inhibition

  • Ma et al. (2017) researched the use of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) as a corrosion inhibitor for mild steel in acidic medium. They found that BTM was effective in protecting steel from corrosion, with its efficacy attributed to the adsorption of the compound on the steel surface (Ma et al., 2017).

Impact on Lipid Dynamics

  • Nguyen et al. (2019) examined the influence of methanol on lipid dynamics, specifically its acceleration of DMPC flip-flop and transfer. This research is significant in understanding the role of solvents like methanol in studies of biological and synthetic membranes (Nguyen et al., 2019).

N-Methylation of Amines and Transfer Hydrogenation

  • Sarki et al. (2021) reported a novel method utilizing methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes. This approach highlights the potential of methanol in organic synthesis and its applications in pharmaceutical synthesis (Sarki et al., 2021).

Synthesis of Aziridine-2-carboxylates

  • A study by Saint-Fuscien and Dodd (2000) discussed the synthesis of aziridine-2-carboxylates via conjugate addition of an amine to 2-(5H)-furanon-3-yl methanesulfonate, showcasing its application in the preparation of α-amino-β-hydroxy-γ-butyrolactone (Saint-Fuscien & Dodd, 2000).

Safety And Hazards

“(1-Benzylazetidin-3-yl)methanol” is classified as a warning signal word . It has hazard statements H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

properties

IUPAC Name

(1-benzylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTSHVGCSDAFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395596
Record name (1-benzylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylazetidin-3-yl)methanol

CAS RN

99025-94-2
Record name (1-benzylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylazetidin-3-yl)methanol
Reactant of Route 2
(1-Benzylazetidin-3-yl)methanol
Reactant of Route 3
(1-Benzylazetidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Benzylazetidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Benzylazetidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Benzylazetidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.